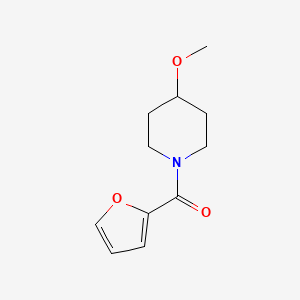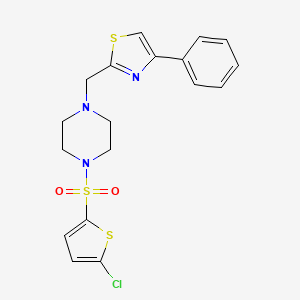
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. This compound has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and anxiety disorders.
Wirkmechanismus
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, this compound reduces the influx of calcium ions into neurons, which in turn reduces neuronal excitability. This mechanism of action is believed to be responsible for the anti-epileptic, analgesic, and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models of epilepsy, this compound reduces the frequency and severity of seizures. Additionally, this compound has been shown to reduce neuropathic pain and anxiety-like behavior in animal models. These effects are believed to be due to the selective blockade of T-type calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide is its selectivity for T-type calcium channels. This selectivity allows for the specific targeting of these channels without affecting other types of calcium channels. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide. One area of research is the development of more potent analogs of this compound. Additionally, the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and Alzheimer's disease, should be explored. Finally, the mechanisms underlying the anti-epileptic, analgesic, and anxiolytic effects of this compound should be further elucidated to improve our understanding of this compound's potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide involves several steps, including the preparation of 3-(thiophen-2-yl)propionic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 5-methylisoxazole-3-carboxamide in the presence of a base to yield this compound. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of epilepsy. Studies have shown that this compound can effectively reduce seizure frequency and severity in animal models of epilepsy. Additionally, this compound has also been shown to be effective in reducing neuropathic pain and anxiety disorders.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-7-9(14-17-8)12(16)13-5-4-10(15)11-3-2-6-18-11/h2-3,6-7,10,15H,4-5H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNXROTVMJVGPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)






![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
